molecular formula C10H14ClNO2 B6163618 methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride CAS No. 1809064-97-8

methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride

Cat. No.: B6163618
CAS No.: 1809064-97-8
M. Wt: 215.7
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Description

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride is an organic compound with the molecular formula C₁₀H₁₄ClNO₂. It is a derivative of benzoic acid and is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride typically involves the esterification of 3-(aminomethyl)-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of trimethylchlorosilane in methanol at room temperature has been shown to be an efficient method for the esterification of various carboxylic acids, including aromatic and aliphatic amino acids .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide derivatives.

Scientific Research Applications

Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a building block for the synthesis of biologically active molecules.

    Medicine: It is used in the development of pharmaceutical drugs, particularly those targeting the central nervous system.

    Industry: It is employed in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with various enzymes and receptors in the body .

Comparison with Similar Compounds

  • Methyl 3-(aminomethyl)benzoate
  • Methyl 4-(aminomethyl)benzoate
  • Methyl 3-(aminomethyl)-4-chlorobenzoate

Comparison: Methyl 3-(aminomethyl)-4-methylbenzoate hydrochloride is unique due to the presence of both an amino group and a methyl group on the benzene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of the methyl group can influence the compound’s lipophilicity and, consequently, its ability to cross biological membranes .

Properties

CAS No.

1809064-97-8

Molecular Formula

C10H14ClNO2

Molecular Weight

215.7

Purity

95

Origin of Product

United States

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